molecular formula C21H23Cl2N3O3S B2770337 Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride CAS No. 1215456-51-1

Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride

Cat. No.: B2770337
CAS No.: 1215456-51-1
M. Wt: 468.39
InChI Key: REDRDXNMZZHPQU-UHFFFAOYSA-N
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Description

Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C21H23Cl2N3O3S and its molecular weight is 468.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit potent cytotoxicity activity on human tumor cell lines . They have also been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

The solubility of thiazole in different solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target they interact with .

Cellular Effects

Thiazole derivatives have been found to have diverse effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride at different dosages in animal models have not been reported yet. Thiazole derivatives have been studied in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes or cofactors, and they can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Properties

IUPAC Name

methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S.ClH/c1-24(2)12-5-13-25(21-23-18-16(22)6-4-7-17(18)29-21)19(26)14-8-10-15(11-9-14)20(27)28-3;/h4,6-11H,5,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRDXNMZZHPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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